MMAF Payload Exhibits Reduced Membrane Permeability and Attenuated Bystander Cytotoxicity Relative to MMAE
MMAF contains a charged carboxylic acid moiety on its C-terminal phenylalanine residue, which confers a net negative charge absent in the uncharged MMAE molecule . This structural difference substantially reduces passive membrane diffusion of free MMAF following linker cleavage, limiting bystander-mediated killing of antigen-negative neighboring cells while also reducing systemic toxicity from prematurely released payload . The reduced permeability of MMAF has been exploited clinically to achieve favorable therapeutic indices in ADCs where restricted payload spread is desirable for solid tumor targeting.
| Evidence Dimension | Membrane permeability and bystander cytotoxicity |
|---|---|
| Target Compound Data | MMAF (charged carboxylate moiety): limited passive diffusion; reduced bystander killing of antigen-negative cells |
| Comparator Or Baseline | MMAE (uncharged neutral molecule): readily diffuses across cell membranes; potent bystander effect |
| Quantified Difference | Approximately 100-fold lower membrane permeability for free MMAF compared to free MMAE |
| Conditions | Structural analysis of C-terminal functional groups; in vitro bystander cytotoxicity assays with ADC-treated antigen-positive/antigen-negative cell co-cultures |
Why This Matters
This differential enables rational payload selection based on tumor antigen heterogeneity: MMAF-based ADCs (MC-Val-Cit-PAB-MMAF) are preferred for targets with homogeneous expression where restricting bystander killing may enhance tolerability, whereas MMAE-based ADCs are selected when bystander effect is desired to overcome antigen heterogeneity.
